

Spectroscopic Profile of 2-(4-Methylphenoxy)ethanol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(4-Methylphenoxy)ethanol**

Cat. No.: **B085395**

[Get Quote](#)

This technical guide provides a comprehensive analysis of the spectral data for **2-(4-Methylphenoxy)ethanol** ($C_9H_{12}O_2$), a significant compound in various research and development applications. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our focus is on not only presenting the data but also elucidating the underlying principles and experimental considerations that enable robust structural confirmation and characterization.

Molecular Structure and Spectroscopic Overview

2-(4-Methylphenoxy)ethanol possesses a unique molecular architecture, incorporating a p-substituted aromatic ring, an ether linkage, and a primary alcohol. This combination of functional groups gives rise to a distinct spectroscopic fingerprint, which we will dissect in the subsequent sections. Understanding these spectral characteristics is paramount for its identification, purity assessment, and the study of its chemical behavior.

```
graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; "C1" [label="C"]; "C2" [label="C"]; "C3" [label="C"]; "C4" [label="C"]; "C5" [label="C"]; "C6" [label="C"]; "C7" [label="CH3"]; "O1" [label="O"]; "C8" [label="CH2"]; "C9" [label="CH2"]; "O2" [label="OH"]; "C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C4" -- "C7"; "C1" -- "O1"; "O1" -- "C8"; "C8" -- "C9"; "C9" -- "O2"; }
```

Figure 1: Chemical structure of **2-(4-Methylphenoxy)ethanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (^1H NMR) and carbon atoms (^{13}C NMR).

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A solution of **2-(4-Methylphenoxy)ethanol** is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3), containing tetramethylsilane (TMS) as an internal standard (0 ppm). Complete dissolution is ensured by gentle vortexing.

^1H and ^{13}C NMR Acquisition: The spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at room temperature. For ^1H NMR, standard acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ^{13}C NMR, a proton-decoupled sequence is employed to simplify the spectrum, with a wider spectral width and a longer relaxation delay (2-5 seconds) to ensure quantitative detection of all carbon signals, including quaternary carbons.

^1H NMR Spectral Data and Interpretation

The ^1H NMR spectrum of **2-(4-Methylphenoxy)ethanol** provides a wealth of information regarding the number of distinct proton environments, their electronic surroundings, and their connectivity.

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
7.08	d	2H	Ar-H (ortho to -OCH ₂ CH ₂ OH)
6.82	d	2H	Ar-H (meta to -OCH ₂ CH ₂ OH)
4.09	t	2H	-OCH ₂ CH ₂ OH
3.97	t	2H	-OCH ₂ CH ₂ OH
2.29	s	3H	Ar-CH ₃
~2.0 (variable)	s (broad)	1H	-OH

Interpretation:

- Aromatic Protons:** The downfield region of the spectrum is characteristic of aromatic protons. The two doublets at 7.08 and 6.82 ppm, each integrating to two protons, are indicative of a para-substituted benzene ring. The protons ortho to the electron-donating ether group are deshielded and appear further downfield compared to the meta protons.
- Aliphatic Protons:** The two triplets at 4.09 and 3.97 ppm are characteristic of the two methylene (-CH₂-) groups in the ethanol side chain. The protons of the methylene group adjacent to the aromatic ether oxygen (-OCH₂-) are more deshielded (4.09 ppm) due to the electronegativity of the oxygen atom. The adjacent methylene group (-CH₂OH) protons appear slightly upfield (3.97 ppm). The triplet multiplicity arises from the coupling with the neighboring methylene protons (n+1 rule, where n=2).
- Methyl Protons:** The singlet at 2.29 ppm, integrating to three protons, is assigned to the methyl group attached to the aromatic ring. Its singlet nature indicates no adjacent protons.
- Hydroxyl Proton:** The broad singlet around 2.0 ppm is characteristic of the hydroxyl (-OH) proton. Its chemical shift can be variable and is often concentration and solvent-dependent due to hydrogen bonding.

```
digraph "1H_NMR_Correlations" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];  
  
"Ar_ortho" [label="Ar-H (ortho)\nδ = 7.08 ppm (d)"]; "Ar_meta" [label="Ar-H (meta)\nδ = 6.82 ppm (d)"]; "OCH2" [label="-OCH2-δ = 4.09 ppm (t)"]; "CH2OH" [label="-CH2OH\nδ = 3.97 ppm (t)"]; "Ar_CH3" [label="Ar-CH3\nδ = 2.29 ppm (s)"]; "OH" [label="-OH\nδ = ~2.0 ppm (s, broad)"];  
  
"Ar_ortho" -> "Ar_meta" [label="J-coupling"]; "OCH2" -> "CH2OH" [label="J-coupling"]; }
```

Figure 2: ¹H NMR key correlations for **2-(4-Methylphenoxy)ethanol**.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule.

Chemical Shift (δ) (ppm)	Assignment
156.4	Ar-C (ipso, attached to -O)
130.1	Ar-C (meta to -O)
129.9	Ar-C (ipso, attached to -CH ₃)
114.5	Ar-C (ortho to -O)
69.4	-OCH ₂ CH ₂ OH
61.5	-OCH ₂ CH ₂ OH
20.4	Ar-CH ₃

Interpretation:

- **Aromatic Carbons:** The signals in the range of 114-157 ppm correspond to the aromatic carbons. The quaternary carbon attached to the ether oxygen appears most downfield (156.4 ppm) due to the strong deshielding effect of the oxygen. The other aromatic carbons are assigned based on established substituent effects.

- Aliphatic Carbons: The two signals at 69.4 and 61.5 ppm are assigned to the two methylene carbons of the ethanol side chain. The carbon atom directly bonded to the phenoxy oxygen (-OCH₂-) is more deshielded (69.4 ppm).
- Methyl Carbon: The upfield signal at 20.4 ppm is characteristic of the methyl carbon attached to the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Experimental Protocol: IR Spectroscopy

Sample Preparation: A small amount of neat **2-(4-Methylphenoxy)ethanol** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr) for transmission analysis.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or salt plates is first collected and automatically subtracted from the sample spectrum.

IR Spectral Data and Interpretation

The IR spectrum of **2-(4-Methylphenoxy)ethanol** displays characteristic absorption bands that confirm the presence of its key functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3390 (broad)	Strong	O-H stretch (alcohol, hydrogen-bonded)
3030, 2920	Medium	C-H stretch (aromatic and aliphatic)
1510, 1450	Strong	C=C stretch (aromatic ring)
1240	Strong	C-O-C stretch (aryl-alkyl ether)
1040	Strong	C-O stretch (primary alcohol)

Interpretation:

- O-H Stretch: The most prominent feature is the strong, broad absorption band centered around 3390 cm⁻¹. This is a classic signature of the O-H stretching vibration in a hydrogen-bonded alcohol. The broadness is a direct consequence of the intermolecular hydrogen bonding between the alcohol molecules.[1]
- C-H Stretches: The absorptions in the 3030-2920 cm⁻¹ region are attributed to the C-H stretching vibrations of both the aromatic ring and the aliphatic side chain.
- Aromatic C=C Stretches: The strong bands at 1510 and 1450 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic ring, confirming the presence of the phenyl group.
- C-O Stretches: The spectrum exhibits two strong C-O stretching bands. The band at 1240 cm⁻¹ is assigned to the asymmetric C-O-C stretching of the aryl-alkyl ether linkage. The band at 1040 cm⁻¹ corresponds to the C-O stretching of the primary alcohol. The presence of these two distinct C-O bands is a key diagnostic feature for this molecule.[2][3]

```
digraph "IR_Functional_Groups" { node [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [color="#34A853"];  
  
"OH_stretch" [label="O-H Stretch\\n3390 cm-1"]; "CH_stretch" [label="C-H Stretch\\n3030-2920 cm-1"]; "Aromatic_stretch" [label="C=C Stretch\\n1510, 1450 cm-1"]; "Ether_stretch" [label="C-O-C Stretch\\n1240 cm-1"]; "Alcohol_stretch" [label="C-O Stretch\\n~1040 cm-1"];
```

```
"OH_stretch" -> "Alcohol"; "CH_stretch" -> "Aromatic & Aliphatic"; "Aromatic_stretch" -> "Aromatic Ring"; "Ether_stretch" -> "Ether Linkage"; "Alcohol_stretch" -> "Primary Alcohol"; }
```

Figure 3: Key functional group vibrations in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

Ionization Method: Electron Ionization (EI) is a common and effective method for the analysis of relatively small, volatile organic molecules like **2-(4-Methylphenoxy)ethanol**. In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Instrumentation: The analysis is performed on a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

Mass Spectral Data and Interpretation

The mass spectrum of **2-(4-Methylphenoxy)ethanol** exhibits a characteristic fragmentation pattern that can be rationalized based on the stability of the resulting fragments.

m/z	Relative Intensity (%)	Proposed Fragment
152	35	[M] ⁺ (Molecular Ion)
108	100	[CH ₃ C ₆ H ₄ O] ⁺
107	50	[CH ₂ C ₆ H ₄ O] ⁺
91	20	[C ₇ H ₇] ⁺ (Tropylium ion)
77	15	[C ₆ H ₅] ⁺
45	40	[CH ₂ CH ₂ OH] ⁺

Interpretation:

- Molecular Ion: The peak at m/z 152 corresponds to the molecular ion $[M]^+$, confirming the molecular weight of the compound. Its moderate intensity is typical for aromatic ethers which can stabilize the molecular ion.[\[4\]](#)
- Base Peak: The most intense peak in the spectrum, the base peak, is observed at m/z 108. This fragment is formed by the cleavage of the C-O bond between the aromatic ring and the ethoxy side chain, resulting in the stable 4-methylphenoxy radical cation.
- Other Key Fragments:
 - The peak at m/z 107 is likely due to the loss of a hydrogen atom from the m/z 108 fragment.
 - The fragment at m/z 91 is the tropylion ion, a common and stable fragment in the mass spectra of compounds containing a benzyl group, formed through rearrangement.
 - The peak at m/z 77 corresponds to the phenyl cation.
 - The fragment at m/z 45 is due to the cleavage of the ether bond, resulting in the $[CH_2CH_2OH]^+$ fragment.

```
digraph "Mass_Spec_Fragmentation" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; edge [color="#4285F4"];  
  
"M" [label=" $[C_9H_{12}O_2]^+$ \n $m/z = 152$ "]; "frag108" [label=" $[CH_3C_6H_4O]^+$ \n $m/z = 108$  (Base Peak)"];  
"frag107" [label=" $[CH_2C_6H_4O]^+$ \n $m/z = 107$ "]; "frag91" [label=" $[C_7H_7]^+$ \n $m/z = 91$ "]; "frag45"  
[label=" $[CH_2CH_2OH]^+$ \n $m/z = 45$ "];  
  
"M" -> "frag108" [label="-  $\bullet CH_2CH_2OH$ "]; "M" -> "frag45" [label="-  $\bullet OC_6H_4CH_3$ "]; "frag108" ->  
"frag107" [label="-  $H\bullet$ "]; "frag108" -> "frag91" [label="Rearrangement"]; }
```

Figure 4: Proposed major fragmentation pathways for **2-(4-Methylphenoxy)ethanol** in EI-MS.

Conclusion

The combined application of 1H NMR, ^{13}C NMR, IR, and Mass Spectrometry provides a robust and unequivocal characterization of **2-(4-Methylphenoxy)ethanol**. Each technique offers a

unique and complementary perspective on the molecular structure, from the detailed connectivity provided by NMR to the functional group identification by IR and the molecular weight and fragmentation pattern from MS. This comprehensive spectroscopic analysis serves as a critical reference for scientists and researchers working with this compound, ensuring its accurate identification and facilitating its use in a wide range of scientific endeavors.

References

- National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [\[Link\]](#)
- Organic Spectroscopy Intern
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- NIST Chemistry WebBook. Ethanol, 2-(4-methylphenoxy)-. [\[Link\]](#)
- PubChem. **2-(4-Methylphenoxy)ethanol**. [\[Link\]](#)
- Doc Brown's Chemistry. Infrared spectrum of ethanol. [\[Link\]](#)
- Chemistry LibreTexts. Spectroscopy of Ethers. [\[Link\]](#)
- Chemistry LibreTexts. IR Spectroscopy. [\[Link\]](#)
- University of California, Los Angeles. IR Absorption Table. [\[Link\]](#)
- Whitman College. GCMS Section 6.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-(4-Methylphenoxy)ethanol | C9H12O2 | CID 84804 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Ethanol, 2-[4-(1,1-dimethylethyl)phenoxy]- [webbook.nist.gov]
- 4. Spectral Database for Organic Compounds, SDDBS - Databases - UW-Madison Libraries
[search.library.wisc.edu]

- To cite this document: BenchChem. [Spectroscopic Profile of 2-(4-Methylphenoxy)ethanol: An In-Depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b085395#spectral-data-for-2-4-methylphenoxy-ethanol-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com